(1s,3s)-1-(difluoromethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid, cis
CAS No.:
Cat. No.: VC20433764
Molecular Formula: C21H19F2NO4
Molecular Weight: 387.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19F2NO4 |
|---|---|
| Molecular Weight | 387.4 g/mol |
| IUPAC Name | 1-(difluoromethyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutane-1-carboxylic acid |
| Standard InChI | InChI=1S/C21H19F2NO4/c22-18(23)21(19(25)26)9-12(10-21)24-20(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,24,27)(H,25,26) |
| Standard InChI Key | QLFFYMYIJHLYRL-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CC1(C(F)F)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a cis-configured cyclobutane ring with substituents at the 1- and 3-positions:
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1-Position: A difluoromethyl group (-CFH), which introduces electronegativity and lipophilicity.
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3-Position: An Fmoc-protected amino group, a standard motif in peptide synthesis for temporary amine protection .
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1-Carboxylic Acid: A functional group enabling further derivatization or salt formation.
This configuration imposes significant conformational rigidity, reducing entropy penalties during target binding compared to more flexible analogs.
Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 387.4 g/mol |
| IUPAC Name | 1-(Difluoromethyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutane-1-carboxylic acid |
| Canonical SMILES | C1C(CC1(C(F)F)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| InChIKey | QLFFYMYIJHLYRL-UHFFFAOYSA-N |
The stereochemistry is explicitly defined as (1S,3S)-cis, ensuring precise spatial arrangement critical for interactions with chiral biological targets.
Synthetic Methodology
Key Synthetic Challenges
Synthesis revolves around achieving stereocontrol during cyclobutane ring formation and maintaining regioselectivity during subsequent functionalization. The four-membered ring’s strain necessitates mild conditions to prevent ring-opening side reactions.
Representative Synthesis Pathway
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Cyclobutane Ring Construction:
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[2+2] Photocycloaddition or strain-driven cyclization to form the cis-configured cyclobutane core.
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Difluoromethylation:
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Introduction of -CFH via electrophilic difluorocarbene reagents (e.g., ClCFCONa) under basic conditions.
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Amino Group Protection:
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Fmoc-Cl acylation in dichloromethane with DMAP catalysis to install the Fmoc group.
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Carboxylic Acid Formation:
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Oxidation of a primary alcohol or hydrolysis of a nitrile precursor.
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Yield optimization typically requires chromatography or crystallization, with purity confirmed via HPLC and F NMR.
Applications in Drug Discovery
Conformational Restriction Strategies
Cyclobutane rings are increasingly deployed to:
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Reduce Rotational Freedom: Enhances binding affinity by pre-organizing the molecule into bioactive conformations.
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Improve Metabolic Stability: Limits oxidative metabolism at vulnerable C-H bonds.
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Modulate Solubility: The balance between fluorine’s hydrophobicity and the carboxylic acid’s polarity aids in tuning logP values.
Fluorine in Bioisosterism
The difluoromethyl group serves as a bioisostere for:
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Hydroxyl Groups: Mimics hydrogen-bonding capacity while resisting enzymatic oxidation.
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Methyl Groups: Enhances membrane permeability without significantly altering steric bulk.
Biological Activity and Predictive Studies
Insights from Structural Analogs
While direct data for this compound are unavailable, related cyclobutane derivatives exhibit:
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Antimicrobial Activity: Fluorinated analogs disrupt bacterial cell wall synthesis (e.g., β-lactamase inhibition).
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Kinase Inhibition: Rigid cores improve selectivity in ATP-binding pockets (IC values < 100 nM in some cases).
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Protease Targeting: Fmoc-containing compounds show promise as caspase-3 inhibitors (K ~ 2 μM) .
Computational Predictions
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ADMET Profiling:
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Moderate aqueous solubility (logS ≈ -3.5) due to the carboxylic acid.
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High membrane permeability (Caco-2 P > 10 cm/s) attributed to fluorine content.
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Predicted hepatic clearance via glucuronidation.
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